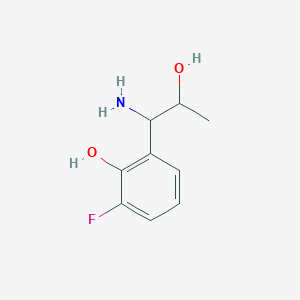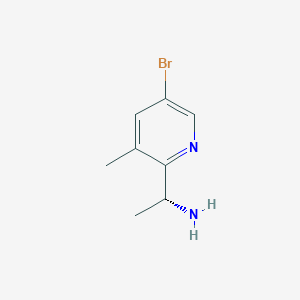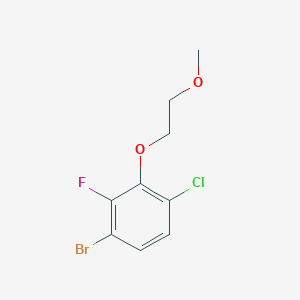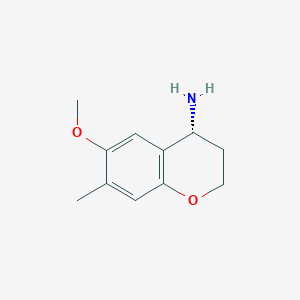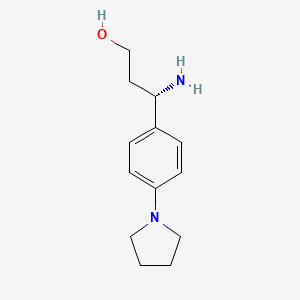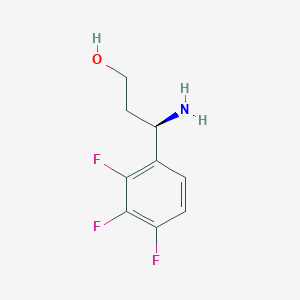
(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the trifluorophenyl group imparts unique chemical properties to the molecule, making it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key step involves the formation of the chiral center through asymmetric synthesis or chiral resolution. Common reagents include chiral catalysts or auxiliaries.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while maintaining the enantiomeric purity.
Optimization: Optimizing reaction conditions to improve yield and reduce costs.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
Oxidation: Formation of 3-(2,3,4-trifluorophenyl)propan-1-one.
Reduction: Formation of 3-(2,3,4-trifluorophenyl)propan-1-amine.
Substitution: Formation of substituted trifluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.
Protein Interactions: Investigated for its interactions with proteins and other biomolecules.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery.
Pharmacokinetics: Studied for its pharmacokinetic properties and metabolic pathways.
Industry
Material Science: Used in the development of novel materials with unique properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL involves:
Molecular Targets: Binding to specific molecular targets such as enzymes or receptors.
Pathways: Modulating biochemical pathways through interactions with proteins and other biomolecules.
Effects: Exerting its effects through inhibition or activation of specific targets, leading to desired biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Amino-3-(4-fluorophenyl)propan-1-OL: Similar structure with a single fluorine atom.
(3R)-3-Amino-3-(2,4-difluorophenyl)propan-1-OL: Similar structure with two fluorine atoms.
(3R)-3-Amino-3-(2,3,5-trifluorophenyl)propan-1-OL: Similar structure with different fluorine atom positions.
Uniqueness
Trifluorophenyl Group: The presence of three fluorine atoms in specific positions imparts unique electronic and steric properties.
Chirality: The chiral center adds to the complexity and potential for enantioselective interactions.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block in synthesis.
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F3NO/c10-6-2-1-5(7(13)3-4-14)8(11)9(6)12/h1-2,7,14H,3-4,13H2/t7-/m1/s1 |
Clave InChI |
YLUQSZPRZNNUNP-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1[C@@H](CCO)N)F)F)F |
SMILES canónico |
C1=CC(=C(C(=C1C(CCO)N)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15235661.png)
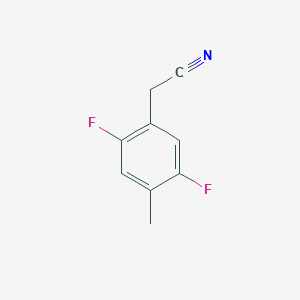


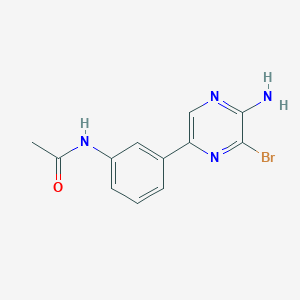
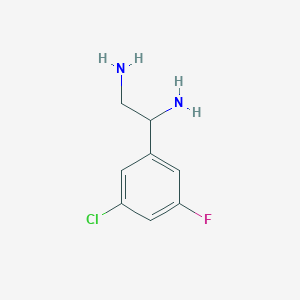
![2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15235699.png)
